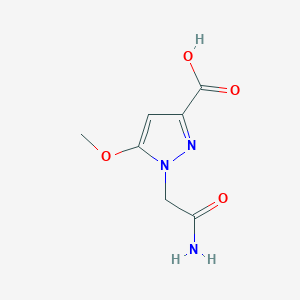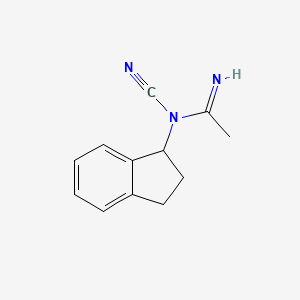
7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of naphthalenes This compound is characterized by the presence of ethoxy and methoxy groups attached to a tetrahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts such as aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 7-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
- 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
Comparison: Compared to these similar compounds, 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
7-ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H18O2/c1-3-15-11-8-10-6-4-5-7-12(10)13(9-11)14-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
FUNFGJXOJJDAPX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(CCCC2)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
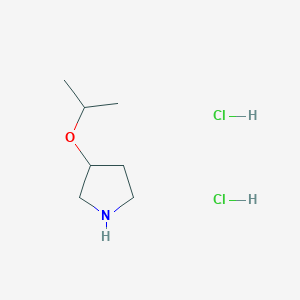
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
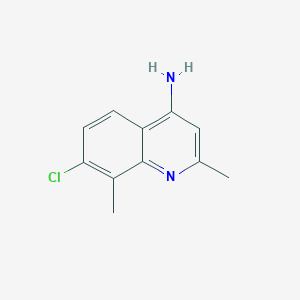
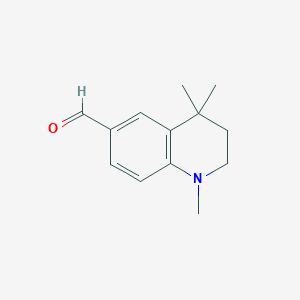

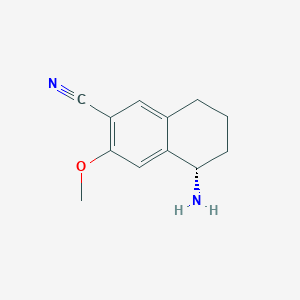
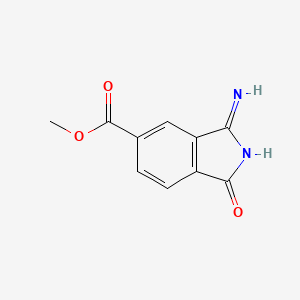
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
